(+-)-Methionine

Pharmacokinetics Chiral inversion Stable isotope labeling

DL-Methionine is the cost-effective racemic standard for animal nutrition, offering proven in vivo conversion of D- to L-enantiomer in poultry and aquaculture. With ≥99% purity and bulk availability from multiple global suppliers, it delivers optimal ROI versus L-Methionine. Ideal for feed manufacturers seeking reliable, high-volume sulfur amino acid supplementation.

Molecular Formula C5H11NO2S
C5H11NO2S
CH3S(CH2)2CH(NH2)COOH
Molecular Weight 149.21 g/mol
CAS No. 26062-47-5
Cat. No. B7763240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+-)-Methionine
CAS26062-47-5
Molecular FormulaC5H11NO2S
C5H11NO2S
CH3S(CH2)2CH(NH2)COOH
Molecular Weight149.21 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)O)N
InChIInChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)
InChIKeyFFEARJCKVFRZRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 25 kg / 500 kg / 23 tons / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility32.7 mg/mL at 25 °C
Solubility in water, g/100ml at 20Â °C: 4.8
Soluble in water;  Insoluble in ether
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





(±)-Methionine (CAS 26062-47-5): Chemical Identity and Baseline Characteristics for Scientific Procurement


(±)-Methionine (CAS 26062-47-5), also referred to as DL-methionine, is a synthetic racemic mixture composed of equal parts (50:50) of the dextrorotatory (D) and levorotatory (L) enantiomers of the essential sulfur-containing amino acid methionine [1]. It is chemically distinct from the naturally occurring L-methionine (CAS 63-68-3), which consists exclusively of the biologically active L-isomer [2]. As a racemate, (±)-methionine exhibits a molecular formula of C₅H₁₁NO₂S and a molar mass of 149.21 g/mol, identical to its individual enantiomers, yet its three-dimensional stereochemistry fundamentally alters its biological recognition and metabolic processing in ways that preclude simple substitution with L-methionine or other analogs .

(±)-Methionine Procurement: Why In-Class Compounds Are Not Interchangeable Substitutes


The assumption that L-methionine, DL-methionine hydroxy analog (MHA-FA/MHA-Ca), or other methionine sources can be substituted on an equimolar or isosulfurous basis is contradicted by a substantial body of comparative evidence. First, stereoselective pharmacokinetics demonstrate that D-methionine undergoes near-complete (>90%) chiral inversion to L-methionine in vivo, but this conversion is rate-limited by renal D-amino acid oxidase activity, rendering the absorption and utilization kinetics of (±)-methionine distinct from pure L-methionine [1]. Second, regulatory assessments by the European Food Safety Authority (EFSA) have concluded that MHA sources exhibit significantly lower bioefficacy (approximately 75% on an equimolar basis) relative to DL-methionine, largely due to competition from gut microbiota and the presence of oligomeric forms with reduced bioavailability [2]. Third, species-specific and tissue-specific differential responses have been documented: for instance, L-methionine yields superior growth performance in certain poultry models, whereas DL-methionine more effectively modulates hepatic DAAO activity and oxidative stress markers [3]. Consequently, generic substitution without accounting for these quantifiable differences can compromise experimental reproducibility, nutritional efficacy, and cost-effectiveness in both research and industrial applications.

(±)-Methionine (DL-Methionine) Product-Specific Quantitative Evidence: Comparator-Based Differentiation


Chiral Inversion Efficiency: Quantitative Fraction of D- to L-Methionine Conversion in Rats

Following intravenous administration of deuterium-labeled D-[²H₃]methionine in rats, the fraction of conversion to L-[²H₃]methionine was estimated using plasma concentration AUC ratios. The calculated conversion fraction exceeded 90%, demonstrating that nearly all administered D-methionine is inverted to the biologically active L-enantiomer in vivo. In contrast, no D-[²H₃]methionine was detected following L-[²H₃]methionine administration, confirming the unidirectionality of this stereoselective process [1]. This establishes that the D-isomer component of (±)-methionine is not inert but is actively metabolized, albeit with distinct kinetics compared to direct L-methionine administration.

Pharmacokinetics Chiral inversion Stable isotope labeling

Comparative Bioefficacy: DL-Methionine vs. Methionine Hydroxy Analog (MHA) in Animal Feed Formulation

A meta-analysis of 15 performance trials and the 2018 EFSA scientific opinion establish that the relative biological availability (RBA) of liquid MHA-FA is significantly lower than that of DL-methionine. On an equimolar or isosulfurous basis, EFSA concluded that MHA sources have a bioefficacy of approximately 75% compared to DL-methionine set at 100% [1]. When accounting for water and calcium content on a commercial product-to-product basis, the average bioequivalence drops further to approximately 65% [2]. This lower efficacy is attributed to competition from small-intestine gut microbiota for MHA and the presence of dimeric/oligomeric forms with reduced bioavailability [3].

Animal nutrition Feed additives Relative bioavailability

Species-Specific Efficacy: DL-Methionine vs. L-Methionine in Channel Catfish Growth Performance

In feeding trials with fingerling channel catfish (Ictalurus punctatus), DL-methionine demonstrated growth promotion efficacy equivalent to that of L-methionine, with both sources supporting comparable growth and feed efficiency [1]. In stark contrast, methionine hydroxy analog (OH-M) was only approximately 26% as effective as L-methionine in promoting growth in the same species [2]. This species-specific pattern—where DL-methionine matches L-methionine efficacy but MHA dramatically underperforms—underscores the importance of selecting the correct methionine source for aquaculture applications.

Aquaculture nutrition Species-specific metabolism Growth promotion

Comparative Toxicity: D-Methionine vs. L-Methionine in Rodent Models

Growth tests on young white rats fed diets containing graded concentrations of L- and D-methionine revealed a differential toxicity profile. D-Methionine was observed to be less toxic than L-methionine, as indicated by reduced growth inhibition and improved appetite at equivalent high dietary inclusion levels [1]. This finding suggests that the racemic mixture (±)-methionine may offer a more favorable safety margin than pure L-methionine in applications involving high-dose supplementation, as the presence of the D-isomer moderates the growth-suppressive effects associated with L-methionine excess.

Toxicology Enantioselective toxicity Safety assessment

Renal-Dependent Chiral Inversion: Comparative Clearance of D-Methionine in Normal vs. Nephrectomized Rats

The role of the kidney as the principal organ responsible for chiral inversion of D-methionine was quantitatively established using stable isotope methodology in rats. In 5/6-nephrectomized rats, the clearance values for conversion of D-[²H₃]methionine to L-[²H₃]methionine were reduced to approximately one-sixth (16.7%) of those observed in sham-operated control rats [1]. This demonstrates that renal D-amino acid oxidase activity is the rate-limiting factor for D-methionine utilization, and that the bioequivalence of (±)-methionine relative to L-methionine may be substantially compromised in conditions of renal impairment.

Renal metabolism D-amino acid oxidase Pharmacokinetic modeling

Differential Enzyme Substrate Specificity: Methionine Adenosyltransferase Activity on Methionine Enantiomers

The substrate efficiencies (Vmax/KM) of C- and N-methylmethionine enantiomers for methionine adenosyltransferases (MAT) from normal and hepatoma rat tissues were quantified. The enantiomers exhibited extremely low substrate efficiencies relative to L-methionine, with Vmax/KM ratios in the range of (0.5–2.2) × 10⁻⁴ that of L-Met for the M-2 isozyme, and (0.2–1.3) × 10⁻³ for the M-T isozyme [1]. This demonstrates that D-methionine and methylated derivatives are poor substrates for the primary enzyme responsible for S-adenosylmethionine (SAMe) biosynthesis, confirming that the L-isomer is the overwhelmingly preferred substrate for this critical methyl donor pathway.

Enzymology Substrate specificity S-Adenosylmethionine synthesis

(±)-Methionine: Evidence-Based Research and Industrial Application Scenarios


Commercial Animal Feed Formulation for Cost-Effective Methionine Supplementation

In poultry, swine, and aquaculture feed manufacturing, (±)-methionine (DL-methionine) is the preferred and economically optimized methionine source. The evidence demonstrates that DL-methionine provides 100% relative bioefficacy as the reference standard, whereas methionine hydroxy analog (MHA) products require approximately 1.33x to 1.54x higher inclusion rates by weight to achieve equivalent nutritional outcomes [6]. Furthermore, in species such as channel catfish, DL-methionine matches the growth-promoting efficacy of pure L-methionine, while MHA performs at only 26% relative efficacy [7]. For feed compounders and procurement managers, these quantitative differences translate directly to cost-per-unit-of-bioefficacy calculations that favor DL-methionine in most commercial production scenarios.

High-Dose Nutritional or Therapeutic Supplementation Requiring Favorable Safety Margins

For applications involving high-dose methionine administration—such as liver support formulations, parenteral nutrition research, or studies of methionine-loading metabolic responses—the racemic mixture (±)-methionine may offer a more favorable toxicity profile. Comparative rodent studies have established that D-methionine is less toxic and less growth-inhibiting than L-methionine at equivalent high dietary concentrations [6]. This differential toxicity supports the selection of the racemate over pure L-methionine in scenarios where the risk of methionine-induced growth suppression or adverse effects must be minimized, while still providing the essential sulfur amino acid supply for protein synthesis and metabolic functions.

Metabolic and Pharmacokinetic Studies of Chiral Inversion and D-Amino Acid Utilization

(±)-Methionine serves as a critical tool compound for investigating the mechanisms and limitations of D-amino acid utilization in mammalian systems. Stable isotope studies have quantified that >90% of intravenously administered D-methionine is converted to L-methionine in vivo, with the kidney identified as the principal organ responsible for this chiral inversion via D-amino acid oxidase activity [6]. Conversely, in models of renal impairment, this conversion clearance is reduced to approximately one-sixth of normal levels [7]. Researchers studying amino acid metabolism, renal function, or the nutritional significance of D-amino acids should procure (±)-methionine specifically for experiments designed to probe these stereoselective metabolic pathways.

Industrial-Scale Production Where Synthetic Racemate Economics Outweigh Enantiopure Premiums

For bulk industrial applications—including large-scale feed manufacturing, biochemical reagent production, and certain pharmaceutical intermediates—the synthetic racemate (±)-methionine offers substantial procurement cost advantages. Feed-grade DL-methionine is available at commercial prices ranging from approximately $2,380 to $2,790 per metric ton [6], whereas fermentation-derived L-methionine commands a significant premium due to more complex production processes. Given that the D-isomer component is >90% convertible to bioactive L-methionine in most animal species [7], the racemate represents the economically rational choice for any application where the slightly delayed kinetics of D-to-L conversion do not meaningfully impact overall nutritional or functional outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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